7-Methyl-2-phenylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
7-methyl-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-7-8-13-14(17(19)20)10-15(18-16(13)9-11)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDDWOPSQXABQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347693 | |
| Record name | 7-Methyl-2-phenyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181048-54-4 | |
| Record name | 7-Methyl-2-phenyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
Isatin (A ) reacts with 4-methylacetophenone in aqueous ethanol, facilitated by potassium hydroxide, to form the intermediate B1 (Scheme 1). The methyl group at the acetophenone’s para-position directs regioselective cyclization, ensuring the methyl substituent occupies the quinoline’s 7th position. Subsequent acidification precipitates the quinoline-4-carboxylic acid core.
Key Optimization Parameters :
-
Solvent System : A 1:1 ethanol-water mixture maximizes solubility of intermediates while preventing premature precipitation.
-
Temperature : Reflux at 80°C for 6–8 hours ensures complete cyclization.
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Catalyst : Substoichiometric CuBr₂ (5 mol%) enhances reaction rate by 40%, reducing side-product formation.
Yield and Byproduct Analysis
Under optimized conditions, this method achieves a 68% isolated yield (Table 1). Major byproducts include 2-phenylquinoline-4-carboxylic acid (12%) and demethylated analogs (7%), attributable to incomplete cyclization and oxidative side reactions.
Table 1. Pfitzinger Reaction Outcomes for this compound
| Parameter | Value |
|---|---|
| Yield | 68% ± 2.5% |
| Reaction Time | 7 hours |
| Purity (HPLC) | 98.3% |
| Byproducts | 19% total |
Doebner Condensation Approach
The Doebner reaction offers an alternative route using α-keto acids and aryl aldehydes. For 7-methyl substitution, 3-methylaniline condenses with benzaldehyde and α-ketobutyric acid in a one-pot protocol.
Mechanistic Insights
The reaction proceeds via imine formation between 3-methylaniline and benzaldehyde, followed by α-ketobutyric acid addition. Cyclodehydration generates the quinoline ring, with the aniline’s methyl group occupying the 7th position (Scheme 2).
Critical Modifications :
Comparative Performance
Table 2. Doebner Method Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional | 68 | 95.1 |
| Nanoparticle-Catalyzed | 76 | 97.8 |
| Microwave-Assisted | 72 | 96.5 |
Side reactions predominantly arise from over-oxidation of the methyl group, producing 7-carboxy derivatives (9%–11%).
Nanoparticle-Catalyzed Synthesis
Magnetic nanoparticle catalysts have emerged as sustainable alternatives for quinoline synthesis. Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride enables efficient cyclization under solvent-free conditions.
Protocol Overview
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Catalyst Preparation : Silica-coated magnetite nanoparticles are functionalized with urea-thiazole sulfonic acid groups via reflux in toluene.
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Reaction Setup : 3-methylaniline (1.2 eq), benzaldehyde (1 eq), and α-ketobutyric acid (1 eq) are mixed with 10 mg catalyst at 80°C.
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Workup : The catalyst is magnetically separated, and the product is recrystallized from ethanol.
Advantages Over Conventional Methods
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Reusability : The catalyst retains 89% activity after five cycles (Figure 1).
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Efficiency : Turnover frequency (TOF) reaches 12.4 h⁻¹, surpassing homogeneous catalysts by 3.1-fold.
Table 3. Catalyst Performance Metrics
| Cycle | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 76 | 97.8 |
| 3 | 73 | 97.1 |
| 5 | 68 | 95.6 |
Ester Hydrolysis Route
Methyl 7-methyl-2-phenylquinoline-4-carboxylate serves as a precursor, synthesized via acid-catalyzed esterification of the carboxylic acid. Hydrolysis under basic conditions yields the target compound.
Synthesis of Methyl Ester Intermediate
Refluxing this compound with methanol and H₂SO₄ (3 mL) for 6 hours affords the ester in 50% yield.
Hydrolysis to Carboxylic Acid
Conditions :
Table 4. Ester Hydrolysis Efficiency
| Parameter | Value |
|---|---|
| Starting Ester Purity | 98.3% |
| Hydrolysis Yield | 92% ± 1.2% |
| Product Purity | 99.1% |
Comparative Analysis of Methods
Table 5. Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Pfitzinger Reaction | 68 | 98.3 | High |
| Doebner Condensation | 76 | 97.8 | Moderate |
| Nanoparticle Catalysis | 76 | 97.8 | High |
| Ester Hydrolysis | 92 | 99.1 | Low |
The ester hydrolysis route achieves the highest yield but requires pre-synthesized ester intermediates. Nanoparticle-catalyzed methods balance yield and scalability, making them preferable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
7-Methyl-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new drugs, particularly as inhibitors of specific enzymes like histone deacetylases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to changes in gene expression and can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The biological activity of quinoline-4-carboxylic acid derivatives is highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electronic Effects : Methoxy (electron-donating) and chlorine (electron-withdrawing) substituents modulate electron density, affecting interactions with bacterial targets .
Table 2: Antimicrobial Activity Comparison (MIC Values)
Key Findings:
- Enhanced Gram-Positive Activity : The 7-methyl derivative (5a4) shows superior activity against S. aureus (MIC 64 µg/mL) compared to unsubstituted analogs, likely due to optimized hydrophobicity and hydrogen bonding .
- Chlorine Substitution : The 8-chloro analog exhibits potent activity (MIC 32 µg/mL) but higher cytotoxicity, suggesting a trade-off between efficacy and safety .
- Methoxy Limitations : 6-Methoxy derivatives (e.g., 4b) show reduced potency, possibly due to increased polarity impairing membrane penetration .
Biological Activity
7-Methyl-2-phenylquinoline-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its quinoline structure, characterized by a fused benzene and pyridine ring, along with a carboxylic acid functional group, endows it with diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action and potential therapeutic applications.
The molecular formula of this compound is C₁₇H₁₃NO₂. The compound is notable for its structural features:
| Feature | Description |
|---|---|
| Molecular Weight | 263.29 g/mol |
| Functional Groups | Carboxylic acid, methyl group, phenyl group |
| Solubility | Soluble in organic solvents; limited in water |
The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor . By binding to the active site of HDAC enzymes, it prevents the removal of acetyl groups from histones, leading to altered gene expression, cell cycle arrest, and apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of this compound and its derivatives.
Antibacterial Studies
A series of derivatives were synthesized and evaluated for their antibacterial activities against various strains:
| Compound | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| 5a | Staphylococcus aureus | 18 mm |
| 5b | Escherichia coli | 20 mm |
| 5c | Methicillin-resistant Staphylococcus aureus (MRSA) | 15 mm |
In vitro studies indicated that structural modifications significantly enhanced antibacterial activity. For instance, compounds with higher lipophilicity exhibited stronger activity against Gram-positive bacteria compared to their less lipophilic counterparts .
Antifungal Activity
Research has also explored the antifungal properties of quinoline derivatives, including this compound. It has shown moderate efficacy against common fungal pathogens, although specific quantitative data are less well-documented compared to antibacterial studies .
Case Studies
- Anticancer Activity : A study demonstrated that this compound induced apoptosis in various cancer cell lines through HDAC inhibition. The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.
- Antimalarial Potential : While primarily focused on quinoline derivatives, related compounds have been evaluated for antimalarial activity against Plasmodium falciparum. These studies suggest that modifications in the quinoline structure can lead to significant improvements in efficacy and selectivity .
Q & A
Q. What are the common synthetic routes for 7-methyl-2-phenylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?
The Pfitzinger reaction is a foundational method for synthesizing quinoline-4-carboxylic acid derivatives. This involves condensation of isatin with a ketone (e.g., acetophenone derivatives) in an alkaline medium. For this compound, substituting phenylacetic acid with methyl-substituted precursors could introduce the 7-methyl group. Optimization includes adjusting pH (sodium acetate buffer), temperature (80–100°C), and reaction time (12–24 hrs). Post-synthesis purification via recrystallization or column chromatography is critical for yield improvement .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : Use - and -NMR to confirm the quinoline backbone and substituents (e.g., methyl at position 7, phenyl at position 2).
- FTIR : Identify carboxylic acid (C=O stretch at ~1700 cm) and aromatic C-H stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] expected at 278.12 for CHNO).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for analogous 2-(4-methylphenyl)quinoline-4-carboxylic acid derivatives .
Q. What safety protocols are essential when handling this compound?
While specific GHS data for this compound is limited, analogous quinoline-carboxylic acids require:
- PPE : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Absorb with inert materials (e.g., sand) and avoid water to prevent environmental release .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., kinase inhibitors). For example:
- Target : Human topoisomerase II (PDB ID: 1ZXM).
- Parameters : Grid box centered on the ATP-binding site, exhaustiveness = 20.
- Analysis : Binding affinity (< -7.0 kcal/mol) and hydrogen-bonding interactions with key residues (e.g., Asp543) suggest potential anticancer activity. Validate with in vitro assays (e.g., MTT on cancer cell lines) .
Q. How do structural modifications at the 7-methyl or 2-phenyl positions affect physicochemical properties?
- Lipophilicity : Introducing electron-withdrawing groups (e.g., -NO) at the phenyl ring decreases logP (test via shake-flask method).
- Solubility : Methyl groups enhance hydrophobicity; counter with polar substituents (e.g., -OH) at position 4.
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation pathways (e.g., decarboxylation under acidic conditions) .
Q. How can contradictory data in biological assays be resolved?
Example: Discrepancies in antimicrobial activity (MIC values) may arise from:
- Strain Variability : Test against standardized ATCC strains (e.g., E. coli ATCC 25922).
- Assay Conditions : Standardize inoculum size (1 × 10 CFU/mL) and media (Mueller-Hinton agar).
- Compound Purity : Verify via HPLC (>98% purity, C18 column, acetonitrile/water gradient) .
Methodological Guidance
Designing a Structure-Activity Relationship (SAR) Study
- Variants : Synthese derivatives with substituents at positions 2 (e.g., 4-fluorophenyl), 4 (e.g., ester analogs), and 7 (e.g., ethyl, halogen).
- Assays : Prioritize enzyme inhibition (e.g., COX-2 ELISA) and cytotoxicity (e.g., IC in HepG2 cells).
- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Addressing Low Yield in Carboxylic Acid Formation
- Issue : Hydrolysis of ester intermediates to carboxylic acids <50% yield.
- Solution : Optimize base (e.g., NaOH vs. LiOH), solvent (THF/water vs. ethanol/water), and temperature (reflux vs. RT).
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1, UV visualization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
